molecular formula C10H12N4O B13638022 1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine

1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B13638022
M. Wt: 204.23 g/mol
InChI Key: SLNCBOITZXFNJC-UHFFFAOYSA-N
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Description

1-[(2-Methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring

Preparation Methods

The synthesis of 1-[(2-methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

1-[(2-Methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(2-methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

1-[(2-Methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of 1-[(2-methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activities.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

1-[(2-methoxypyridin-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H12N4O/c1-15-10-8(3-2-4-12-10)6-14-7-9(11)5-13-14/h2-5,7H,6,11H2,1H3

InChI Key

SLNCBOITZXFNJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)CN2C=C(C=N2)N

Origin of Product

United States

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